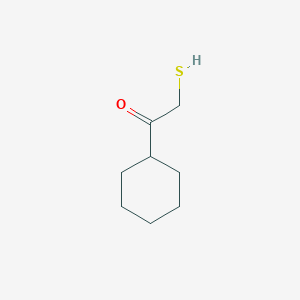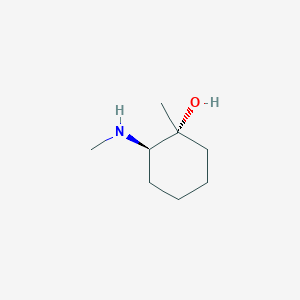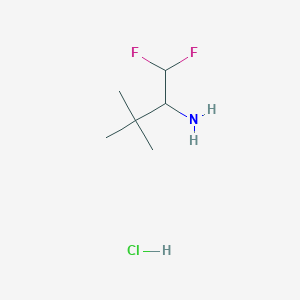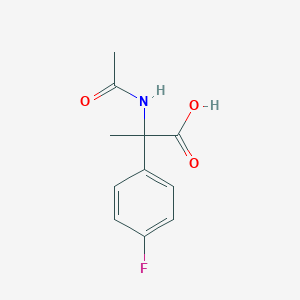
3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is a compound that has garnered interest in various fields of research and industry. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 3-amino-2-hydroxyheptanoic acid with methoxyamine under controlled conditions to form the N-methoxy derivative. This intermediate is then treated with trifluoroacetic acid to yield the final product. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-2-hydroxyheptanoic acid
- N-methoxyheptanamide
- Trifluoroacetic acid derivatives
Uniqueness
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C10H19F3N2O5 |
|---|---|
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
3-amino-2-hydroxy-N-methoxyheptanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H18N2O3.C2HF3O2/c1-3-4-5-6(9)7(11)8(12)10-13-2;3-2(4,5)1(6)7/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);(H,6,7) |
Clave InChI |
WNMSOVXVYBCPCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C(=O)NOC)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)

![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)


![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)




